2-Methyl-3-(3-methyloxiran-2-yl)oxirane
Description
Structure
3D Structure
Properties
CAS No. |
51065-35-1 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-methyl-3-(3-methyloxiran-2-yl)oxirane |
InChI |
InChI=1S/C6H10O2/c1-3-5(7-3)6-4(2)8-6/h3-6H,1-2H3 |
InChI Key |
SINVKWSLMGHBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C2C(O2)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Epoxidation with Manganese Complexes
This method employs chiral manganese(III) salen catalysts for stereoselective epoxidation of conjugated dienes. Key steps include:
Reagents :
- Substrate: 2-methyl-3-buten-2-ol (MBO) derivatives
- Catalyst: Mn(III)-salen complex (e.g., [(R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride])
- Oxidizing agent: Hydrogen peroxide or iodosylbenzene
-
- Temperature: −10°C to 25°C
- Solvent: Dichloromethane or acetonitrile
- Reaction time: 2–24 hours
Outcomes :
Mechanistic Insight :
The manganese catalyst facilitates oxygen transfer to the double bond via a radical intermediate, favoring trans-addition due to steric hindrance between methyl groups and the catalyst’s chiral pocket.
Peracid-Mediated Epoxidation
meta-Chloroperoxybenzoic acid (m-CPBA) is widely used for small-scale synthesis:
- Requires stoichiometric oxidant, generating stoichiometric waste (e.g., m-chlorobenzoic acid).
- Limited scalability due to safety concerns with peracids.
Industrial-Scale Process (Patented Method)
A patented approach optimizes yield and scalability:
| Step | Conditions | Outcome |
|---|---|---|
| Grignard Addition | Isopropyl magnesium chloride, 2-bromopropene, −10°C to 0°C | Forms α,β-unsaturated ketone intermediate |
| Epoxidation | Mn(III)-salen catalyst, H₂O₂, 15–25°C | 88% yield, >95% diastereomeric excess |
| Workup | Aqueous NaOH wash, solvent exchange to heptane | Isolates product in >99% purity |
Comparative Analysis of Methods
| Parameter | Catalytic Epoxidation | Peracid Method | Industrial Process |
|---|---|---|---|
| Yield | 70–85% | 45% | 88% |
| Diastereoselectivity | >90% | Not reported | >95% |
| Scalability | Moderate | Low | High |
| Environmental Impact | Low (catalytic) | High (stoichiometric waste) | Moderate |
Characterization Data
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-methyloxiran-2-yl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Substituted alcohols, ethers, and other derivatives.
Scientific Research Applications
2-Methyl-3-(3-methyloxiran-2-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical processes to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxirane Derivatives
Substituent Effects on Reactivity and Stability
Alkyl-Substituted Epoxides :
- Oxirane, 2-methyl-3-(1-methylethyl) (C₆H₁₂O): Exhibits lower steric hindrance compared to aryl-substituted analogs. Its strain energy (similar to oxirane) is influenced by substituent size and position, as described in thermochemical studies ().
- 2-Decyl-3-(4-methylhexyl)oxirane : Long alkyl chains reduce ring strain, enhancing stability but limiting reactivity in nucleophilic ring-opening reactions ().
- Aryl-Substituted Epoxides: 2-(4-Methoxyphenyl)-3-methyloxirane (Anethole oxide): The electron-donating methoxy group stabilizes the epoxide ring, reducing susceptibility to acid-catalyzed rearrangements (). 2-[(3-Methylphenoxy)methyl]oxirane: The phenoxy group increases electrophilicity at the epoxide carbon, facilitating reactions with nucleophiles (e.g., amines in polymer crosslinking) ().
- Bicyclic Epoxides: The target compound’s dual epoxide rings amplify ring strain, making it more reactive than monoepoxides like 2-(3-chlorophenyl)oxirane (). This property is advantageous in cascade reactions but necessitates careful handling to prevent premature decomposition.
Data Table: Key Properties of Selected Oxirane Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
